molecular formula C9H12 B1667845 Bicyclo[6.1.0]non-2-yne, cis-

Bicyclo[6.1.0]non-2-yne, cis-

Cat. No.: B1667845
M. Wt: 120.19 g/mol
InChI Key: SBTXYHVTBXDKLE-UHFFFAOYSA-N
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Preparation Methods

BCN-E-BCN is synthesized from commercially available alcohol. The synthesis involves converting the alcohol into an activated carbonate using a chloroformate, which is then reacted with ethylenediamine to yield BCN-E-BCN . This method ensures good yield and cell permeability of the compound.

Chemical Reactions Analysis

BCN-E-BCN undergoes a variety of chemical reactions, primarily involving its cyclooctyne groups. One of the key reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a type of copper-free click chemistry . This reaction is highly specific and efficient, making BCN-E-BCN a valuable tool in bioconjugation and molecular tagging. The major products formed from these reactions are typically azide-tagged conjugates, which can be used for various applications such as fluorescence microscopy .

Properties

IUPAC Name

bicyclo[6.1.0]non-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXYHVTBXDKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC2C#CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[6.1.0]non-2-yne, cis-
Reactant of Route 2
Bicyclo[6.1.0]non-2-yne, cis-
Reactant of Route 3
Bicyclo[6.1.0]non-2-yne, cis-
Reactant of Route 4
Bicyclo[6.1.0]non-2-yne, cis-
Reactant of Route 5
Bicyclo[6.1.0]non-2-yne, cis-
Reactant of Route 6
Bicyclo[6.1.0]non-2-yne, cis-

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